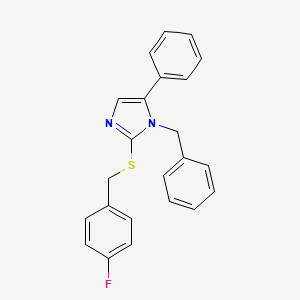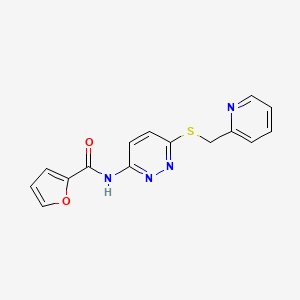![molecular formula C11H8F3N3O3 B2854329 3-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole CAS No. 1240567-71-8](/img/structure/B2854329.png)
3-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole” is a chemical compound that belongs to the class of pyrazoles . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles .Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They participate in a wide range of reactions, including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .Scientific Research Applications
Synthesis and Reactivity
- 3,4,5-Trinitro-1H-pyrazole, a related compound, shows reactivity with ammonia, amines, and phenols under mild conditions, leading to the substitution of the nitro-group, which may provide insights into modifying 3-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole for various applications (Dalinger et al., 2013).
Material Science
- 2-Pyrazoline derivatives exhibit diverse properties such as fluorescence and non-linear optical properties by changing the substituent on the phenyl ring, suggesting potential applications in optical materials and liquid crystals (Barberá et al., 1998).
Chemical Structure and Properties
- The molecular structures of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones, obtained through unexpected cyclization, were analyzed, providing a basis for understanding the structural intricacies of pyrazole derivatives (Padilla-Martínez et al., 2011).
- Pyrazole-based NLOphores synthesized from 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-3-carbaldehyde showed significant first-order hyperpolarizability, indicating their potential in non-linear optical applications (Lanke & Sekar, 2016).
Biological Activity
- 4-Aminopyrazoles containing trifluoromethyl groups showed significant biological activities, including tuberculostatic, antibacterial, and antimycotic properties, suggesting the potential of pyrazole derivatives in pharmaceutical applications (Burgart et al., 2020).
Future Directions
Mechanism of Action
Target of Action
It is known that pyrazole-bearing compounds, which include this compound, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
For instance, some pyrazole derivatives have shown superior antipromastigote activity, which is crucial in combating Leishmania strains .
Biochemical Pathways
It is known that pyrazole derivatives can interfere with the life cycle of pathogens such as leishmania and plasmodium, disrupting their growth and proliferation .
Result of Action
It is known that some pyrazole derivatives can inhibit the growth of pathogens such as leishmania and plasmodium, which can lead to their eradication .
Properties
IUPAC Name |
3-nitro-1-[[4-(trifluoromethoxy)phenyl]methyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O3/c12-11(13,14)20-9-3-1-8(2-4-9)7-16-6-5-10(15-16)17(18)19/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRFLULKCABKPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CC(=N2)[N+](=O)[O-])OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,3-dichlorophenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide](/img/structure/B2854247.png)
![3-benzyl-8-(3,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2854248.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethylbenzenesulfonamide](/img/structure/B2854250.png)
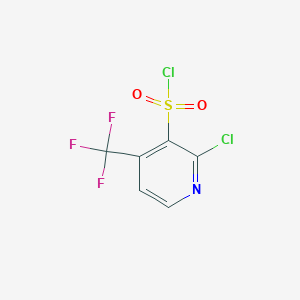
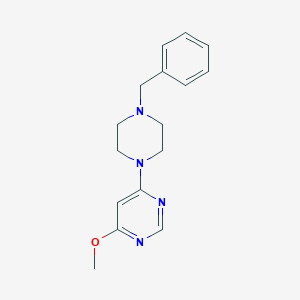
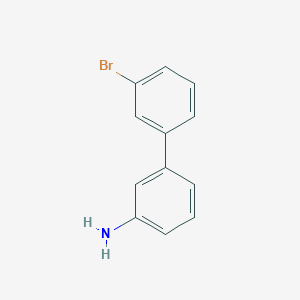
![Ethyl 4-[[(Z)-2-cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2854261.png)

![N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2854265.png)
